![molecular formula C34H24Li9N6NaO16S4+6 B14440446 2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt CAS No. 75752-17-9](/img/structure/B14440446.png)
2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Naphthalenedisulfonic acid, 3,3’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by its naphthalene core, which is substituted with sulfonic acid groups, and its biphenyl linkage, which is further modified with azo groups and amino-hydroxy functionalities. The presence of lithium and sodium salts enhances its solubility and stability in various solvents.
Méthodes De Préparation
The synthesis of 2,7-Naphthalenedisulfonic acid, 3,3’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt involves multiple steps, including diazotization, azo coupling, and sulfonation reactions. The process typically begins with the diazotization of an aromatic amine, followed by coupling with a suitable biphenyl derivative. The resulting azo compound is then subjected to sulfonation to introduce the sulfonic acid groups. Finally, the compound is neutralized with lithium and sodium hydroxides to form the trilithium monosodium salt.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The amino and hydroxy groups can be oxidized to form quinone derivatives.
Reduction: The azo groups can be reduced to form corresponding amines.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,7-Naphthalenedisulfonic acid, 3,3’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of pigments, inks, and coatings due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The azo groups can undergo reduction to form amines, which can then interact with biological molecules such as proteins and nucleic acids. The sulfonic acid groups enhance the compound’s solubility and facilitate its transport across cell membranes. The biphenyl linkage provides structural rigidity, allowing the compound to maintain its integrity under various conditions.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2,7-Naphthalenedisulfonic acid, 3,3’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt stands out due to its unique combination of functional groups and metal salts. Similar compounds include:
- 3-Hydroxy-4-nitroso-2,7-naphthalenedisulfonic acid
- 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt
- 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[2-(4-sulfo-1-naphthalenyl)diazenyl]-, aluminum salt These compounds share some structural similarities but differ in their specific functional groups and metal ion content, which influence their chemical behavior and applications.
Propriétés
Numéro CAS |
75752-17-9 |
|---|---|
Formule moléculaire |
C34H24Li9N6NaO16S4+6 |
Poids moléculaire |
987 g/mol |
Nom IUPAC |
nonalithium;sodium;5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H28N6O16S4.9Li.Na/c1-55-25-9-15(3-5-23(25)37-39-31-27(59(49,50)51)11-17-7-19(57(43,44)45)13-21(35)29(17)33(31)41)16-4-6-24(26(10-16)56-2)38-40-32-28(60(52,53)54)12-18-8-20(58(46,47)48)14-22(36)30(18)34(32)42;;;;;;;;;;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;;;;;;;/q;10*+1/p-4 |
Clé InChI |
ZXIPOTIQZNBVIG-UHFFFAOYSA-J |
SMILES canonique |
[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


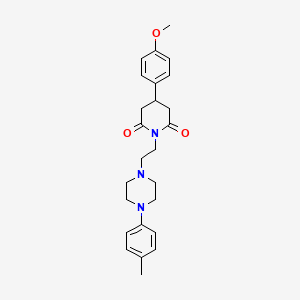
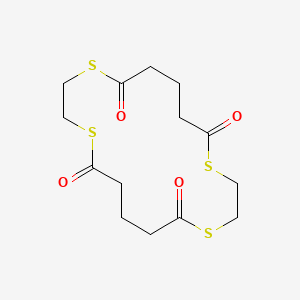
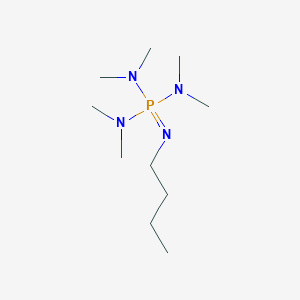

![1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane](/img/structure/B14440394.png)

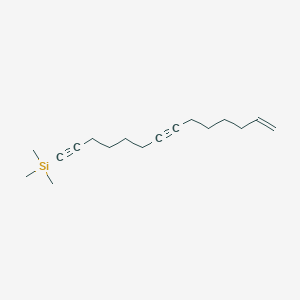

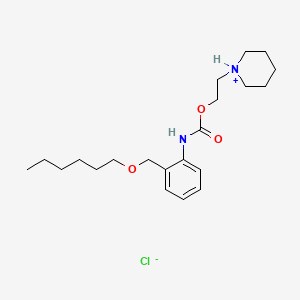
![2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14440423.png)
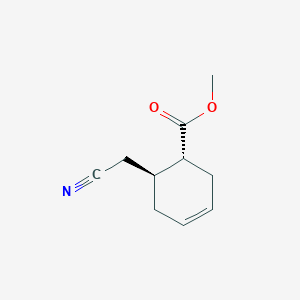


![3-(Benzyloxy)-2-[(benzyloxy)methyl]furan](/img/structure/B14440440.png)
